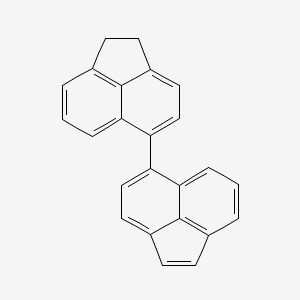![molecular formula C14H28SSi B14207559 Trimethyl[1-(methylsulfanyl)deca-1,7-dien-1-YL]silane CAS No. 833460-56-3](/img/structure/B14207559.png)
Trimethyl[1-(methylsulfanyl)deca-1,7-dien-1-YL]silane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Trimethyl[1-(methylsulfanyl)deca-1,7-dien-1-yl]silane is a chemical compound known for its unique structure and properties It belongs to the class of organosilicon compounds, which are characterized by the presence of silicon atoms bonded to organic groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl[1-(methylsulfanyl)deca-1,7-dien-1-yl]silane typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a deca-1,7-diene derivative with a trimethylsilyl reagent in the presence of a catalyst. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and scalability. Industrial production often employs advanced techniques such as flow chemistry and automated synthesis to ensure consistent quality and high throughput.
化学反应分析
Types of Reactions
Trimethyl[1-(methylsulfanyl)deca-1,7-dien-1-yl]silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into simpler silane derivatives.
Substitution: The methylsulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve nucleophiles like amines or alcohols in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized silanes.
科学研究应用
Trimethyl[1-(methylsulfanyl)deca-1,7-dien-1-yl]silane has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound’s unique structure makes it a valuable tool in the study of biological systems and molecular interactions.
Medicine: Research is ongoing to explore its potential as a precursor for drug development and delivery systems.
Industry: In industrial applications, it is used in the production of advanced materials, coatings, and adhesives.
作用机制
The mechanism by which Trimethyl[1-(methylsulfanyl)deca-1,7-dien-1-yl]silane exerts its effects involves interactions with molecular targets and pathways. The compound’s silicon atom can form stable bonds with various organic groups, allowing it to participate in a range of chemical reactions. Its methylsulfanyl group can undergo oxidation or substitution, leading to the formation of different products with distinct properties.
相似化合物的比较
Similar Compounds
Trimethylsilane: A simpler analog with a similar silicon-based structure.
Trimethyl(1,7-octadiyn-1-yl)silane: Another organosilicon compound with a different carbon chain structure.
Uniqueness
Trimethyl[1-(methylsulfanyl)deca-1,7-dien-1-yl]silane stands out due to its unique combination of a silicon atom, a methylsulfanyl group, and a deca-1,7-diene backbone. This combination imparts distinct chemical and physical properties, making it a versatile compound for various applications.
属性
CAS 编号 |
833460-56-3 |
|---|---|
分子式 |
C14H28SSi |
分子量 |
256.52 g/mol |
IUPAC 名称 |
trimethyl(1-methylsulfanyldeca-1,7-dienyl)silane |
InChI |
InChI=1S/C14H28SSi/c1-6-7-8-9-10-11-12-13-14(15-2)16(3,4)5/h7-8,13H,6,9-12H2,1-5H3 |
InChI 键 |
OXFAVMQTLNXMTA-UHFFFAOYSA-N |
规范 SMILES |
CCC=CCCCCC=C([Si](C)(C)C)SC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


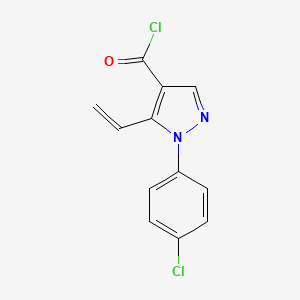
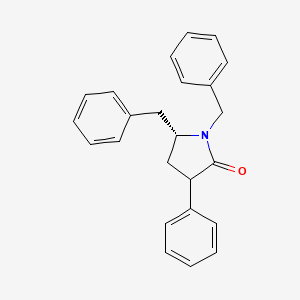
![Morpholine, 4-[1-(2-thiazolyl)cycloheptyl]-](/img/structure/B14207486.png)
![n-[2-(1h-Pyrazol-4-yl)-1h-indol-5-yl]benzamide](/img/structure/B14207495.png)
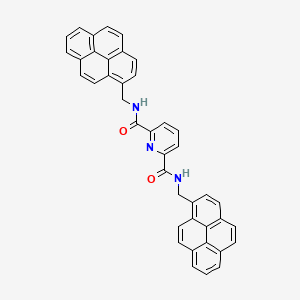
![Piperazine, 1-[(2-hydroxy-9-acridinyl)carbonyl]-4-(3-hydroxyphenyl)-](/img/structure/B14207505.png)
![5H-Cyclopenta[b]pyridine-5,6,7-trione](/img/structure/B14207507.png)
![4-(Bicyclo[4.2.0]octa-1,3,5-trien-3-yl)but-3-enoic acid](/img/structure/B14207510.png)

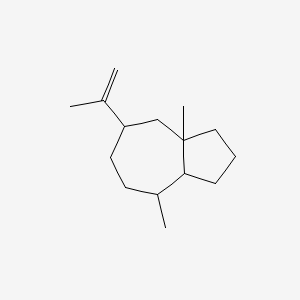
![Methyl 3-{3-[([1,1'-biphenyl]-2-yl)methoxy]phenyl}propanoate](/img/structure/B14207529.png)
![N-[(3S)-2,6-dioxooxan-3-yl]benzamide](/img/structure/B14207535.png)

